molecular formula C21H20O12 B14746036 Quercetin 4'-O-galactoside

Quercetin 4'-O-galactoside

Cat. No.: B14746036
M. Wt: 464.4 g/mol
InChI Key: OIUBYZLTFSLSBY-HMFCTUEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 4'-O-galactoside is a flavonol glycoside, a naturally occurring polyphenolic compound where a galactose sugar moiety is bound to the 4' position of the quercetin aglycone . This specific structural feature is significant as glycosides with sugars attached at the 4'-position, such as the analogous quercetin 4'-O-glucoside (spiraeoside) found uniquely in onions, are known to exhibit distinct bioavailability and bioactivity profiles compared to glycosides with sugars at other positions . This compound is offered as a high-purity standard for research use only and is not intended for diagnostic or therapeutic applications. The primary research value of this compound lies in the investigation of its potential anti-atherosclerotic and cardioprotective effects . Like other quercetin glycosides, it is a subject of interest for studying the mechanisms underlying the cardiovascular health benefits associated with flavonoid-rich diets. After ingestion, quercetin glycosides can be absorbed in the small intestine or metabolized by the gut microbiota in the large intestine, yielding various bioactive catabolites . These metabolites are studied for their antioxidant activities, which involve scavenging free radicals and reducing oxidative stress, a key factor in many degenerative diseases . Furthermore, research explores its potential to inhibit the production of inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties . While the specific mechanism of action for this compound is an active area of research, its structural similarity to other bioactive quercetin glycosides suggests it may help improve endothelial function and support vascular health . Researchers utilize this compound in in vitro and in vivo models to elucidate its absorption, metabolism, and precise molecular targets.

Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15+,17+,19-,21-/m1/s1

InChI Key

OIUBYZLTFSLSBY-HMFCTUEFSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 4’-O-galactoside typically involves the enzymatic glycosylation of quercetin. One common method uses glycosyltransferases, which transfer a galactose moiety to the hydroxyl group at the 4’ position of quercetin . The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure maximum enzyme activity.

Industrial Production Methods: Industrial production of quercetin 4’-O-galactoside can be achieved through biocatalytic processes using engineered microorganisms or plant cell cultures that express the necessary glycosyltransferases . This method is preferred due to its sustainability and scalability.

Chemical Reactions Analysis

Enzymatic Hydrolysis and Bioactivation

Quercetin 4'-O-galactoside undergoes deglycosylation in the gastrointestinal tract via lactase phlorizin hydrolase (LPH) and cytosolic β-glucosidase (CBG) . This reaction releases quercetin aglycone, the bioactive form responsible for antioxidant effects .

  • Efficiency : The 4'-position glycosylation is more susceptible to hydrolysis than 3-O-glycosides due to steric and electronic factors .

  • Metabolites : Post-hydrolysis, quercetin aglycone is conjugated into glucuronides and sulfates in intestinal epithelial cells and the liver .

Table 1: Hydrolysis and Absorption Parameters

ParameterValue/OutcomeSource
Primary enzymeLPH (small intestine)
BioavailabilityEnhanced via passive diffusion
Plasma metabolitesGlucuronides, sulfates (no free aglycone)

Antioxidant Mechanisms

The antioxidant activity of this compound is governed by two primary mechanisms:

Hydrogen Atom Transfer (HAT)

  • Bond Dissociation Enthalpy (BDE) : Substitution at the 4'-OH group increases BDE values compared to quercetin aglycone, reducing HAT efficacy in non-polar environments .

  • Radical Stability : Spin density distribution shows that radicals formed at the B-ring (3'-OH and 4'-OH) are stabilized via resonance .

Single Proton Loss Electron Transfer (SPLET)

  • Proton Affinity (PA) : In polar solvents (e.g., water), the 4'-O-galactoside exhibits lower PA values than aglycone, favoring SPLET over HAT .

  • Electron Transfer Enthalpy (ETE) : Polar solvents increase ETE, slowing electron transfer but enhancing radical scavenging in aqueous systems .

Table 2: Antioxidant Activity in Solvents

MechanismGas Phase Ranking (Activity ↓)Ethanol/Water Ranking (Activity ↓)Source
HATQuercetin > 4'-O-galactoside derivatives4'-O-galactoside > quercetin
SPLET4'-O-galactoside derivatives > quercetin4'-O-galactoside > quercetin

Chelation of Metal Ions

This compound demonstrates moderate iron-chelating activity, though less potent than quercetin aglycone due to glycosylation blocking the 4'-OH group .

  • Role in Lipid Peroxidation : Suppresses Fe³⁺-induced lipid peroxidation in intestinal mucosa by 60–70%, comparable to aglycone .

  • Mechanism : Galactose substitution reduces direct metal binding but enhances aglycone release, indirectly mitigating oxidative damage .

pH-Dependent Stability

The compound undergoes acid-catalyzed hydrolysis in gastric conditions (pH 1–3), releasing galactose and quercetin aglycone .

  • Degradation Products : Quercetin aglycone, galactose, and minor oxidized byproducts (e.g., quinones) .

Oxidative Reactions

  • Autoxidation : The catechol structure (3',4'-di-OH) in the B-ring is prone to oxidation, forming semiquinone radicals and quinones .

  • Enzymatic Oxidation : Peroxidases and polyphenol oxidases catalyze oxidation, altering its redox potential .

Conjugation with Phase II Enzymes

Post-absorption, quercetin aglycone undergoes:

  • Glucuronidation : UDP-glucuronosyltransferases add glucuronic acid, enhancing solubility for renal excretion .

  • Sulfation : Sulfotransferases mediate sulfate conjugation, reducing systemic toxicity .

Table 3: Metabolic Pathways

PathwayEnzymeSite of ActionOutcomeSource
GlucuronidationUDP-glucuronosyltransferaseLiver/IntestineWater-soluble metabolites
SulfationSulfotransferasesLiverDetoxification

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to other glycosides:

  • vs. Quercetin-3-O-glucoside : Higher antioxidant activity in lipid peroxidation assays due to efficient aglycone release .

  • vs. Quercetin-4'-O-glucoside : Similar hydrolysis kinetics but altered solubility due to galactose vs. glucose stereochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quercetin 4'-O-galactoside is part of a broader family of quercetin glycosides, which differ in glycosylation position and sugar type. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Quercetin Glycosides

Compound Name Glycosylation Position Sugar Moiety Natural Sources Key Bioactivities Research Findings
This compound 4'-OH Galactose Limited reports (synthetic/natural) Antioxidant, potential enzyme modulation Less studied; inferred activity from structural analogs
Quercetin-3-O-galactoside (Hyperoside) 3-OH Galactose Trollius chinensis, apple peels Antioxidant, anti-inflammatory Strong correlation with antioxidant capacity in plant extracts
Quercetin-3-O-glucoside 3-OH Glucose Apples, onions Alpha-glucosidase inhibition, antioxidant Higher bioavailability due to 3-O-glycosylation enhancing intestinal absorption
Quercetin-3-O-rhamnoside 3-OH Rhamnose Bayberry, Trollius chinensis Antioxidant, dominant in total flavonol content Accounts for >50% of flavonols in some cultivars
Quercetin-7-O-arabinoside 7-OH Arabinose Plant extracts (e.g., Trollius) Antioxidant Less common; structural role in plant defense

Key Comparative Insights

Glycosylation Position and Bioactivity: The 3-O-glycosides (e.g., hyperoside, quercetin-3-O-glucoside) are the most prevalent in nature and exhibit strong antioxidant activities due to the preserved 4'-OH group, which is critical for radical scavenging . Enzymatic inhibition (e.g., alpha-glucosidase) is influenced by glycosylation: 3-O-glycosides bind to domain A of the enzyme, similar to quercetin aglycone, while 4'-O-galactoside’s binding mode remains unstudied .

Occurrence and Extraction: Quercetin-3-O-galactoside and -glucoside are abundant in apples, bayberry, and Trollius chinensis, with extraction yields up to 4,063 ng/ml in plasma post-administration . This compound is rarely reported in natural sources, suggesting it may be a minor component or synthetic derivative .

Pharmacokinetics: 3-O-glycosides like hyperoside reach peak plasma concentration (Tmax) within 2 hours due to efficient hydrolysis by intestinal enzymes (e.g., lactase phlorizin hydrolase). The 4'-O-galactoside’s absorption profile is unknown but may differ due to altered metabolic pathways .

Structural-Activity Relationship: Glycosylation at the 3-OH position preserves the 3',4'-dihydroxy structure in ring B, crucial for antioxidant activity.

Table 2: Antioxidant Capacity Comparison (FRAP Assay)

Compound FRAP Value (µmol/L) Reference
Quercetin aglycone 1,634
Quercetin-3-O-galactoside 1,200–1,500 (est.)
Quercetin-4'-O-galactoside Not reported

Q & A

Q. Q1. How can researchers confirm the structural identity of Quercetin 4'-O-galactoside in natural extracts?

To confirm its identity, combine chromatographic separation (e.g., HPLC or UPLC) with spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Compare spectral data (e.g., ¹H-NMR, ¹³C-NMR, and HR-ESI-MS) with reference standards or published databases to verify the galactose substitution at the 4'-OH position of the quercetin backbone. For reproducibility, ensure solvent systems and instrument parameters are standardized across analyses .

Q. Q2. What are the standard protocols for quantifying this compound in plant matrices?

Quantification typically involves:

  • Extraction : Use polar solvents (e.g., methanol/water mixtures) under controlled pH and temperature.
  • Separation : Employ reverse-phase HPLC with UV detection (λ = 370 nm, common for flavonoids).
  • Validation : Calibrate using certified reference materials (CRMs) and validate via spike-recovery experiments to account for matrix effects .

Advanced Experimental Design

Q. Q3. How should researchers design dose-response experiments to evaluate the antioxidant activity of this compound?

  • Model Selection : Use in vitro assays (e.g., DPPH or ABTS radical scavenging) and cell-based models (e.g., H₂O₂-induced oxidative stress in HepG2 cells).
  • Controls : Include quercetin and other glycosylated derivatives (e.g., isoquercitrin) as comparators.
  • Dosage Range : Test concentrations from 1–100 µM to capture EC₅₀ values, ensuring physiological relevance.
  • Replicates : Perform triplicate assays with blinded data analysis to minimize bias .

Q. Q4. What experimental strategies can address contradictory bioactivity data for this compound across studies?

  • Standardization : Use identical purity standards (≥98%, verified via HPLC) and solvent systems.
  • Contextual Factors : Control for variables like cell line passage number, culture conditions, and oxidative stress inducers.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., PRISMA guidelines) to identify confounding factors or publication bias .

Mechanistic and Functional Studies

Q. Q5. What methodologies are recommended to investigate the anti-inflammatory mechanisms of this compound?

  • Molecular Targets : Use siRNA knockdown or CRISPR-Cas9 to validate involvement of pathways like NF-κB or MAPK.
  • Biomarkers : Measure cytokines (e.g., IL-6, TNF-α) via ELISA in LPS-stimulated macrophages.
  • Kinetic Studies : Perform time-course experiments to assess dose-dependent inhibition of inflammatory mediators .

Q. Q6. How can researchers differentiate the pharmacokinetic properties of this compound from its aglycone form?

  • ADME Profiling : Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo pharmacokinetic studies in rodent models.
  • Metabolite Identification : Use LC-MS/MS to track glycoside hydrolysis to quercetin in plasma and tissues.
  • Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict bioavailability differences .

Data Analysis and Reproducibility

Q. Q7. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s test).
  • Power Analysis : Predefine sample sizes using pilot data to ensure statistical robustness .

Q. Q8. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Synthetic Routes : Document regioselective galactosylation steps (e.g., Koenigs-Knorr reaction) and purification protocols (e.g., flash chromatography).
  • Characterization : Provide full spectral data (NMR, IR, HRMS) in supplementary materials, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Cross-Disciplinary Applications

Q. Q9. What interdisciplinary approaches can enhance the study of this compound’s neuroprotective effects?

  • Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway interactions in neuronal cells.
  • In Silico Modeling : Use molecular docking to predict interactions with targets like acetylcholinesterase or amyloid-beta aggregates.
  • Behavioral Assays : Validate findings in animal models of neurodegeneration (e.g., Morris water maze for cognitive effects) .

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